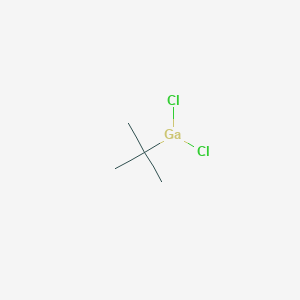
tert-Butyl(dichloro)gallane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(dichloro)gallane is an organogallium compound that features a gallium atom bonded to two chlorine atoms and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl(dichloro)gallane can be synthesized through the reaction of gallium trichloride with tert-butyl lithium. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
GaCl3+LiC4H9→GaCl2(C4H9)+LiCl
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(dichloro)gallane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The gallium center can participate in redox reactions, altering its oxidation state.
Coordination Chemistry: The compound can form complexes with various ligands.
Common Reagents and Conditions
Nucleophiles: Such as alkoxides, amines, and phosphines, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or oxygen, can oxidize the gallium center.
Reducing Agents: Such as lithium aluminum hydride, can reduce the gallium center.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can yield tert-butyl(alkoxy)gallium compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl(dichloro)gallane is used as a precursor for the synthesis of other organogallium compounds. It is also used in studies of gallium’s coordination chemistry and reactivity.
Biology and Medicine
While direct applications in biology and medicine are limited, derivatives of organogallium compounds have been explored for their potential use in medical imaging and as anticancer agents.
Industry
In industry, this compound can be used in the production of gallium-containing materials, which are important in electronics and optoelectronics.
Wirkmechanismus
The mechanism by which tert-Butyl(dichloro)gallane exerts its effects involves the reactivity of the gallium center. The gallium atom can coordinate with various ligands, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylgallium: Another organogallium compound with three methyl groups attached to the gallium atom.
Triethylgallium: Similar to trimethylgallium but with ethyl groups.
Gallium trichloride: A simpler gallium compound with three chlorine atoms.
Uniqueness
tert-Butyl(dichloro)gallane is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric properties. This makes it distinct from other organogallium compounds, which typically have smaller alkyl groups or different substituents.
Eigenschaften
CAS-Nummer |
135257-35-1 |
|---|---|
Molekularformel |
C4H9Cl2Ga |
Molekulargewicht |
197.74 g/mol |
IUPAC-Name |
tert-butyl(dichloro)gallane |
InChI |
InChI=1S/C4H9.2ClH.Ga/c1-4(2)3;;;/h1-3H3;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
FBOMQYYHAMDELZ-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)[Ga](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















